3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Antimalarial Plasmodium falciparum Drug Discovery

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1146291-17-9) is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one scaffold class. This scaffold serves as a privileged structure in medicinal chemistry, with demonstrated potential across multiple therapeutic areas including oncology, infectious disease, and metabolic disorders.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24
CAS No. 1146291-17-9
Cat. No. B3084932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1146291-17-9
Molecular FormulaC9H8N2O2S
Molecular Weight208.24
Structural Identifiers
SMILESCC(=O)CN1C=NC2=C(C1=O)SC=C2
InChIInChI=1S/C9H8N2O2S/c1-6(12)4-11-5-10-7-2-3-14-8(7)9(11)13/h2-3,5H,4H2,1H3
InChIKeyZBATUWIFHGBGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1146291-17-9): Procurement and Structural Analysis for MedChem and Fragment-Based Lead Discovery


3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1146291-17-9) is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one scaffold class. This scaffold serves as a privileged structure in medicinal chemistry, with demonstrated potential across multiple therapeutic areas including oncology, infectious disease, and metabolic disorders [1]. The compound features a thieno[3,2-d]pyrimidin-4-one core substituted at the N3 position with a 2-oxopropyl group, presenting a molecular formula of C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol . For procurement decisions, this compound's primary value proposition lies in its utility as a versatile synthetic intermediate and as a core scaffold for fragment-based drug discovery (FBDD) campaigns, rather than as a characterized bioactive final product.

Why 3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1146291-17-9) Is Not Interchangeable with Generic Thienopyrimidinone Analogs


Substitution at the N3 position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a critical determinant of both synthetic utility and biological profile. The 2-oxopropyl moiety provides a reactive ketone handle for further derivatization—enabling Mannich reactions, reductive aminations, or enolate alkylations—that is absent in unsubstituted or 2-aryl/alkyl variants [1]. Furthermore, quantitative structure-activity relationship (QSAR) studies on 2-substituted thieno[3,2-d]pyrimidin-4(3H)-ones have established that the electronic nature of substituents exerts a statistically significant positive influence on biological activity, while lipophilic and steric parameters are non-contributory [2]. Consequently, compounds differing in the electronic properties of their N3 substituent—even those with identical core scaffolds—cannot be presumed functionally equivalent for structure-activity relationship (SAR) expansion or biological screening applications.

Quantitative Differential Evidence: 3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1146291-17-9) versus Alternative Thienopyrimidinones


Scaffold Validation: Thieno[3,2-d]pyrimidin-4(3H)-one Core Demonstrates Antimalarial Activity with Defined Potency Range

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold—the core structure of the target compound—has been validated through systematic screening against Plasmodium falciparum. Among 120 synthesized derivatives, 40 compounds exhibited activity against chloroquine-sensitive (IC₅₀ 35–344 nM) and chloroquine-resistant (IC₅₀ 45–800 nM) P. falciparum strains [1]. The lead compound from this series demonstrated dual-stage activity, with an IC₅₀ of 35 nM against Plasmodium yoelii liver stages and a 45% reduction in parasitemia in preliminary in vivo murine models compared to untreated controls [1]. Crucially, these compounds operate through a mechanism distinct from commercial antimalarials, exerting stage-specific activity on ring and trophozoite forms without involvement of known resistance pathways [1].

Antimalarial Plasmodium falciparum Drug Discovery

QSAR-Guided Differentiation: Electronic Nature of Substituents Predictively Modulates Biological Activity

Quantitative structure-activity relationship (QSAR) analysis of two series of 2-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives revealed that the electronic nature of substituents exerts a statistically significant positive influence on antihyperlipidemic activity [1]. In contrast, lipophilic parameters and steric bulk were found to be non-significant contributors to observed biological effects [1]. The 2-oxopropyl substituent on the target compound (N3-substituted analog) introduces a distinct electronic environment characterized by the electron-withdrawing ketone carbonyl, which would be expected to modulate activity profiles relative to electron-neutral alkyl or electron-donating aryl substituents. This electronic differentiation provides a rational basis for prioritizing the target compound in SAR expansion studies where fine-tuning of electronic parameters is the design objective.

QSAR Antihyperlipidemic Medicinal Chemistry

Cytotoxicity and Mutagenicity Exclusion: Scaffold-Class Safety Profile Supports Screening Prioritization

In the comprehensive antimalarial screening campaign of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, all compounds were evaluated for cytotoxicity against HepG2 (human hepatocellular carcinoma) and CHO (Chinese hamster ovary) cell lines [1]. The scaffold-class compounds exhibited CC₅₀ values ranging from 15 to 50 μM across both cell lines, indicating minimal cytotoxicity at concentrations well above the antiplasmodial IC₅₀ range (35–800 nM) [1]. This yields selectivity indices exceeding 100-fold in favorable cases. Furthermore, mutagenicity assessment via Ames testing returned negative results across the series, establishing an absence of genotoxic potential [1]. This dual absence of significant cytotoxicity and mutagenicity at the scaffold level contrasts with alternative heterocyclic classes such as quinazolinones, which may carry higher inherent toxicity liabilities.

Cytotoxicity Genotoxicity Drug Safety

Synthetic Versatility: 2-Oxopropyl Moiety Enables Orthogonal Derivatization Pathways

The 2-oxopropyl substituent at the N3 position of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one introduces a ketone functional group that is synthetically orthogonal to the thienopyrimidinone core. This ketone handle is absent in unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one, N3-alkyl analogs lacking carbonyl functionality, and 2-aryl/heteroaryl substituted variants where steric hindrance may impede further functionalization [1]. The ketone enables nucleophilic addition reactions (e.g., with hydrazines to form hydrazones, with hydroxylamine to form oximes), reductive amination with primary or secondary amines, and α-alkylation following enolate formation [1]. This synthetic versatility contrasts with analogs lacking the oxopropyl moiety, which would require de novo synthesis of entire libraries rather than efficient diversification from a common intermediate.

Synthetic Chemistry Medicinal Chemistry Derivatization

Priority Application Scenarios for 3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1146291-17-9) Based on Differential Evidence


Antimalarial Drug Discovery: Fragment-Based Screening and Hit Expansion

Procurement of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is indicated for antimalarial drug discovery programs utilizing fragment-based lead discovery (FBLD) or scaffold-hopping approaches. The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has demonstrated validated activity against both erythrocytic (IC₅₀ 35–800 nM) and hepatic stages (P. yoelii IC₅₀ = 35 nM) of Plasmodium [1]. The compound's low molecular weight (208.24 g/mol) is consistent with fragment-like properties, while the 2-oxopropyl substituent provides a vector for fragment growth. Furthermore, the scaffold-class mechanism is distinct from current clinical antimalarials, targeting ring and trophozoite stages without engaging known resistance pathways [1]. This compound should be prioritized over unsubstituted thienopyrimidinones when the objective is fragment elaboration via the N3 position, as the ketone handle enables rapid analog synthesis without requiring protection/deprotection of the core heterocycle.

Metabolic Disease Research: DGAT-1 Inhibitor and Antihyperlipidemic Lead Optimization

For metabolic disease programs targeting diacylglycerol acyltransferase 1 (DGAT-1) or broader antihyperlipidemic endpoints, 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one offers a rationally differentiated starting point. QSAR studies on the scaffold have established that electronic substituent parameters are the sole significant contributors to antihyperlipidemic activity, with lipophilic and steric factors being non-predictive [2]. The 2-oxopropyl substituent introduces a distinct electronic environment relative to alkyl or aryl analogs, enabling systematic exploration of electronic SAR. Concurrently, DGAT-1 inhibitor development using thieno[3,2-d]pyrimidine derivatives has yielded lead compounds with in vivo efficacy in reducing plasma triacylglycerol levels during oral lipid tolerance tests in both murine and canine models [3]. The target compound should be procured when the design hypothesis centers on electronic modulation of N3 substituents to optimize potency or selectivity, rather than steric or lipophilic tuning.

Synthetic Methodology Development and Chemical Biology Probe Generation

3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is optimally deployed as a versatile synthetic building block in methodology development programs and chemical biology probe synthesis. The orthogonal reactivity of the ketone moiety relative to the thienopyrimidinone core permits chemoselective transformations including oxime and hydrazone formation for bioconjugation, reductive amination for amine library generation, and enolate alkylation for carbon-chain extension [4]. This synthetic flexibility enables the rapid generation of focused libraries for SAR exploration, affinity probe development for target identification studies, or the installation of fluorescent/biotin tags for cellular imaging applications. In procurement contexts requiring a single intermediate capable of supporting multiple parallel derivatization pathways, this compound should be selected over analogs lacking reactive handles (e.g., simple alkyl-substituted thienopyrimidinones) or those where the reactive functionality is embedded within the core heterocycle itself, complicating chemoselective manipulation.

Academic Medicinal Chemistry: Scaffold-Focused SAR Education and Training

For academic medicinal chemistry laboratories engaged in graduate education and scaffold-focused training, 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one provides an exemplary case study for scaffold-based drug design principles. The compound enables demonstration of privileged scaffold concepts, with the thieno[3,2-d]pyrimidin-4(3H)-one core exhibiting validated activity across antimalarial, antihyperlipidemic, and kinase inhibition programs [1][2][3]. The QSAR-derived principle that electronic substituent effects dominate over lipophilic/steric contributions can be experimentally validated through synthesis of analogs with varying electronic character [2]. The scaffold-class safety profile (CC₅₀ 15–50 μM, Ames negative) [1] provides a favorable risk-benefit ratio suitable for student handling. Procurement of this compound over unsubstituted scaffolds enables students to perform functional group transformations on the ketone handle while maintaining the biologically validated core, offering a pedagogically valuable intersection of synthetic methodology and medicinal chemistry principles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.